![molecular formula C20H18F3N5O2S B6529025 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine CAS No. 946213-69-0](/img/structure/B6529025.png)
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group and the pyridine moiety are key structural motifs in this compound . Unfortunately, specific details about the molecular structure of this exact compound are not available .Scientific Research Applications
Tyrosine Kinase Inhibition
- Imatinib , a well-known therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. Interestingly, 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine may exhibit similar properties. Researchers have explored its potential as a kinase inhibitor, particularly in the context of cancer treatment .
Anticancer Activity
- The trifluoromethyl group and the piperazine ring in this compound suggest potential anticancer properties. Investigations have focused on its ability to interfere with cancer cell growth, metastasis, and angiogenesis. Further studies are needed to elucidate its precise mechanisms .
Anti-Inflammatory Effects
- Some studies have hinted at anti-inflammatory effects associated with this compound. Researchers have explored its impact on inflammatory pathways, including cytokine production and immune cell activation .
Neurological Disorders
- Given the central nervous system’s susceptibility to small molecules, researchers have investigated whether 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine could modulate neurotransmitter receptors or neuroinflammation. Its potential in neurodegenerative diseases warrants further exploration .
Chemical Biology and Medicinal Chemistry
- Scientists have used this compound as a chemical probe to study biological processes. Its unique structure makes it valuable for understanding protein-ligand interactions, receptor binding, and drug design .
Metabolic Disorders
- Preliminary investigations suggest that this compound might influence metabolic pathways. Researchers have explored its effects on enzymes involved in metabolism, such as kinases and phosphatases .
Materials Science
- Beyond its biological applications, 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine could find use in materials science. Its unique combination of functional groups may contribute to novel materials with specific properties .
Chemical Synthesis and Catalysis
- Chemists have utilized this compound in synthetic methodologies and catalytic reactions. Its boronic acid functionality, for instance, enables cross-coupling reactions and Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that similar compounds bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to conformational changes in the target proteins, affecting their activity and downstream signaling pathways.
properties
IUPAC Name |
3-pyridin-4-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c21-20(22,23)16-1-3-17(4-2-16)31(29,30)28-13-11-27(12-14-28)19-6-5-18(25-26-19)15-7-9-24-10-8-15/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYFGLZVDBPNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
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